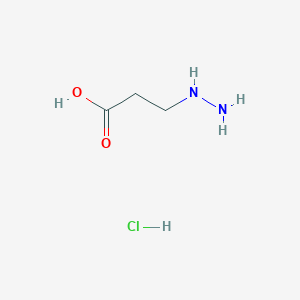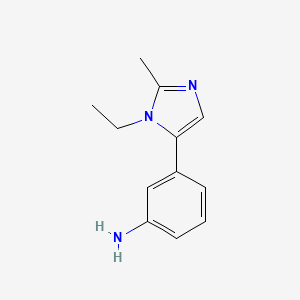
3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an aniline group attached to the imidazole ring, which is further substituted with ethyl and methyl groups. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with aldehydes and nitriles in the presence of a catalyst such as erbium triflate . The reaction conditions are optimized to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound’s biological activities are attributed to its ability to interfere with nucleic acid synthesis, protein function, and membrane integrity .
Comparación Con Compuestos Similares
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- (3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2-one
Uniqueness: 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the imidazole ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Propiedades
Número CAS |
361549-86-2 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
3-(3-ethyl-2-methylimidazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-3-15-9(2)14-8-12(15)10-5-4-6-11(13)7-10/h4-8H,3,13H2,1-2H3 |
Clave InChI |
KCJJRLQMEDRCQZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=C1C2=CC(=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


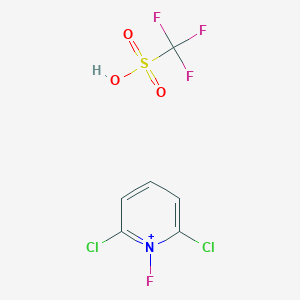
![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
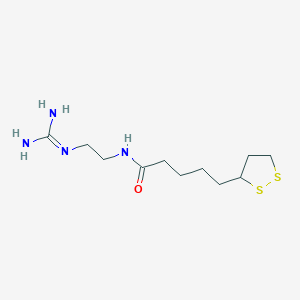
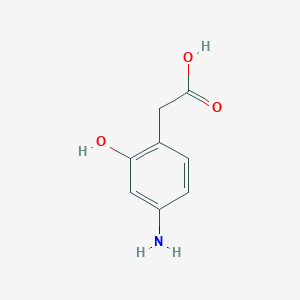
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
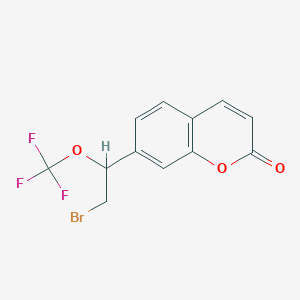
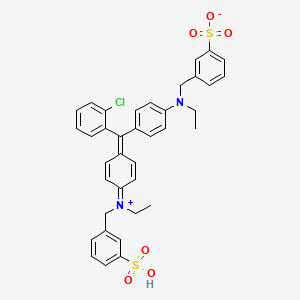
![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
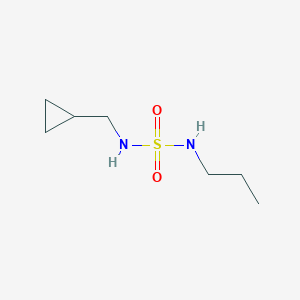
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)

![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)

